molecular formula C18H34N2O6S B1675468 Lincomycin CAS No. 154-21-2

Lincomycin

Cat. No.: B1675468
CAS No.: 154-21-2
M. Wt: 406.5 g/mol
InChI Key: OJMMVQQUTAEWLP-KIDUDLJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Lincomycin, a lincosamide antibiotic, primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like this compound .

Mode of Action

This compound functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA, allowing it to interact with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits the binding of aminoacyl sRNA to the messenger ribosome complex at the 50S ribosomal unit, thereby inhibiting protein synthesis .

Biochemical Pathways

The biosynthesis of this compound involves a unique intersection of anabolic and catabolic chemistry . Many reactions typically involved in degradation and detoxification play a constructive role in the biosynthetic processes . The biosynthesis of this compound results in the formation of an unusual eight-carbon aminosugar (lincosamide) and then functionalizes this common high-carbon chain-containing sugar core with diverse L-proline derivatives and sulfur appendages to form individual members .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After intramuscular administration or a two-hour intravenous infusion of 600 mg of this compound, it achieves average peak serum levels and maintains therapeutic levels for several hours for most susceptible gram-positive organisms . The biological half-life after administration is approximately 5.4 ± 1.0 hours . This compound is excreted via the kidneys and bile duct . In patients with severe impairment of renal function or abnormal hepatic function, the serum half-life of this compound may be prolonged .

Result of Action

As a result of its action, this compound is effective against Gram-positive cocci and bacilli, as well as some Gram-negative cocci and other organisms such as Haemophilus spp . It is also effective against anaerobic bacteria . It should be noted that the use of this compound can lead to clostridioides difficile associated diarrhea (cdad), which can range in severity from mild diarrhea to fatal colitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can be optimized in certain culture mediums, leading to higher yields with minimal production of by-products . Additionally, the serum half-life of this compound may be affected by the patient’s renal and hepatic function .

Biochemical Analysis

Biochemical Properties

Lincomycin plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 50S subunit of the bacterial ribosome, specifically binding to the 23S rRNA . This binding inhibits the peptidyl transferase activity, which is essential for protein synthesis. The interaction between this compound and the ribosome involves hydrogen bonds and van der Waals contacts . This compound’s unique structure, which includes the amino acid moiety propyl hygric acid linked to the sugar moiety α-methylthiolincosamine, allows it to mimic the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA .

Cellular Effects

This compound affects various types of cells by inhibiting protein synthesis. In bacterial cells, this inhibition leads to a halt in cell growth and replication . This compound’s impact on cellular processes includes alterations in cell signaling pathways, gene expression, and cellular metabolism. By binding to the ribosome, this compound disrupts the normal function of the bacterial cell, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 23S rRNA of the 50S ribosomal subunit . This binding prevents the formation of peptide bonds, which are necessary for protein synthesis. This compound’s action is predominantly bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly . The binding interactions involve hydrogen bonds with specific nucleotides in the rRNA, such as C2611, A2058, G2505, A2059, and G2503 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH and temperature . Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and protein synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can cause toxicity, including gastrointestinal disturbances and liver damage . Studies in rats and dogs have shown that this compound is well-tolerated at doses up to 300 mg/kg/day .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver and excreted through the kidneys and bile . The metabolic pathways include hydroxylation and conjugation reactions, which help in the detoxification and elimination of this compound from the body . Enzymes such as cytochrome P450 play a role in the metabolism of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution, indicating extensive tissue penetration . This compound binds to plasma proteins, which helps in its transport through the bloodstream . The antibiotic is also taken up by cells through active transport mechanisms .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it binds to ribosomes . This localization is crucial for its function, as it needs to interact with the ribosomal subunits to inhibit protein synthesis. This compound does not require specific targeting signals or post-translational modifications for its activity .

Properties

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMMVQQUTAEWLP-KIDUDLJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7179-49-9 (mono-hydrochloride, hemi.hydrate), 859-18-7 (mono-hydrochloride)
Record name Lincomycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023215
Record name Lincomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

freely soluble, Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water, Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water.
Record name Lincomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINCOMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lincomycin contains the unusual amino acid moiety propyl hygric acid linked to the sugar moiety α-methylthiolincosamine (α-MTL) that, like other lincosamides, functions as a structural analogue of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit. Detailed investigations into the mechanism of the related lincosamide [clindamycin] suggested a two-phase binding, instantaneously to the A-site with a shift in equilibrium towards the P-site over several seconds. This shift appears to be due to rotation of the propyl hygric acid moiety, while the α-MTL remains relatively stationary. Recent crystal structures of lincomycin in complex with the 50S ribosomal subunit of _Staphylococcus aureus_ show that the α-MTL moiety forms hydrogen bonds with C2611, A2058, G2505, A2059, and G2503 of the 23S rRNA while the propyl hygric acid moiety interacts only through van der Waals contacts, suggesting it may be free to rotate similar to [clindamycin]. This mechanism is supported by the observation that the most common resistance mechanism, which also affects macrolides and streptogramin B (MSLB resistance) involves methylation of A2058; other resistance mechanisms similarly target residues such as A2058, A2059, and C2611., Lincomycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Lincomycin appears to inhibit protein synthesis in susceptible organisms by binding to 50S ribosomal subunits; the primary effect is inhibition of peptide bond formation. The site of action appears to be the same as that of clindamycin, erythromycin, and chloramphenicol., /The authors/ ... investigated the inhibition of peptide bond formation by the antibiotic lincomycin, at 150 mM NH4Cl. /The authors/ ... used an in vitro system in which a ribosomal ternary complex, the acetyl[3H] phenylalanine-tRNA-70 S ribosome-poly(U) complex (complex C), reacts with puromycin, forming peptide bonds. Complex C can be considered an analog of the elongating ribosomal complex and puromycin an analog of aminoacyl-tRNA. In a previous study /the authors/ ... reported on the kinetics of inhibition by lincomycin at 100 mM NH4Cl. In the present investigation, /the authors/ ... find that an increase of the ammonium ion concentration to 150 mM causes profound changes in the kinetic behavior of the system, which can be summarized as follows. First, the association rate for complex C and lincomycin is increased. At a lincomycin concentration of 10 uM the apparent equilibration rate constant is 4.3 min-1 at 100 mM NH4Cl, whereas it becomes 6.7 min-1 at 150 mM. Second, at 150 mM NH4Cl, with increasing concentrations of lincomycin, there is a transition from competitive to mixed-noncompetitive inhibition. The prevailing notion is that lincomycin acts at the ribosomal A-site, a mechanism that agrees only with competitive kinetics (mutually exclusive binding between puromycin and lincomycin). At the molecular level, the change in the kinetics of inhibition that we observe may mean that the mutually exclusive binding between aminoacyl-tRNA and lincomycin is converted to simultaneous binding, as a result of conformational changes occurring in the elongating ribosomal complex.
Record name Lincomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINCOMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amorphous solid

CAS No.

154-21-2
Record name Lincomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lincomycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lincomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lincomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lincomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINCOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOD072YW0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LINCOMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

187-190
Record name Lincomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lincomycin
Reactant of Route 2
Lincomycin
Reactant of Route 3
Lincomycin
Reactant of Route 4
Lincomycin
Reactant of Route 5
Lincomycin
Reactant of Route 6
Lincomycin
Customer
Q & A

Q1: What is the primary mechanism of action of lincomycin?

A1: this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, ] It binds to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit, preventing the formation of peptide bonds. [, ] This ultimately halts bacterial growth and leads to a bacteriostatic effect. []

Q2: How does this compound's mechanism of action differ from that of beta-lactam antibiotics?

A2: Unlike beta-lactam antibiotics, which target bacterial cell wall synthesis, this compound primarily acts by inhibiting protein synthesis at the ribosome level. [, ]

Q3: Does this compound affect mammalian cells in the same way it affects bacteria?

A3: While this compound primarily targets bacterial ribosomes, high concentrations can also affect mammalian cells to a lesser extent. [] This can potentially lead to side effects. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H34N2O6S, and its molecular weight is 406.54 g/mol. []

Q5: How is this compound structurally characterized?

A5: Infrared (IR) spectroscopy has been used to study this compound's structure, particularly its intramolecular hydrogen bonding patterns in various solvents. [] This technique helps to elucidate the conformation and interactions of different functional groups within the this compound molecule.

Q6: What is the role of intramolecular hydrogen bonding in this compound?

A6: Studies utilizing IR spectroscopy reveal that this compound forms intramolecular hydrogen bonds involving its amide and hydroxyl groups in inert solvents. [] These bonds contribute to the molecule's conformation and influence its interaction with its target and other molecules.

Q7: How is this compound absorbed and distributed in the body?

A7: this compound is well-absorbed after oral administration in broiler chickens, achieving peak serum concentrations around 1-1.5 hours post-administration. [, ] It is rapidly distributed to various tissues, including bone and skin. [, ]

Q8: What is the elimination half-life of this compound in cats?

A8: Following intravenous administration in cats, this compound displays an elimination half-life (T1/2) of approximately 3.5-4.2 hours. [, ]

Q9: How does hypothyroidism affect this compound pharmacokinetics in goats?

A9: Research indicates that hypothyroidism in goats leads to a significant increase in this compound's volume of distribution and elimination half-life. [] This highlights the importance of considering thyroid status when determining appropriate this compound dosages.

Q10: What types of bacterial infections is this compound commonly used to treat?

A10: this compound is generally effective against Gram-positive bacteria, including Staphylococcus, Streptococcus, and Bacteroides fragilis. [, , ] It has been used to treat various infections, including respiratory tract infections, skin infections, and bone infections. [, , , ]

Q11: How effective is this compound in treating swine dysentery?

A11: Studies indicate that this compound, particularly in combination with spectinomycin, is effective in treating swine dysentery. [] Pigs treated with the combination therapy showed improved survival rates, reduced diarrhea, and fewer intestinal lesions compared to untreated controls. []

Q12: Can this compound be used to treat Mycoplasma gallisepticum (MG) infections in chickens?

A12: While this compound/spectinomycin combinations have been used to treat MG infections, studies show that its efficacy is lower compared to other antibiotics like valnemulin and tiamulin. []

Q13: Is this compound effective in treating nodulocystic acne?

A13: A study found that intralesional administration of this compound, in combination with triamcinolone acetonide, was more effective than triamcinolone alone in treating nodulocystic acne lesions. []

Q14: What are some potential side effects associated with this compound use?

A14: this compound use, particularly in certain animal species, has been linked to gastrointestinal disturbances like diarrhea and colitis. [, , ] This is thought to be partly due to alterations in the gut microbiota. [, ]

Q15: Can the co-administration of this compound with other medications lead to adverse effects?

A15: Research suggests that administering atropine-diphenoxylate (Lomotil) concomitantly with this compound can exacerbate gastrointestinal side effects. [] This might be due to decreased intestinal motility prolonging mucosal exposure to this compound or its metabolites. []

Q16: How does bacterial resistance to this compound develop?

A16: One mechanism of bacterial resistance to this compound involves mutations in the 23S rRNA target site, reducing the antibiotic's binding affinity. [] Additionally, mutations in ribosomal proteins L4 and L22 have been associated with macrolide resistance, which may confer cross-resistance to this compound. []

Q17: Does this compound interact with other drugs at the pharmacokinetic level?

A18: Yes, studies in broiler chickens show that pre-treatment with amprolium can significantly alter this compound's pharmacokinetic profile. [] This co-administration led to decreased peak plasma concentrations and reduced tissue residues of this compound. []

Q18: Does this compound influence the activity of drug-metabolizing enzymes?

A18: While detailed studies on this compound's interaction with specific drug-metabolizing enzymes are limited in the provided research, it's important to consider potential interactions, especially when co-administered with other drugs that are metabolized by these enzymes.

Q19: What analytical methods are used to measure this compound concentrations?

A19: Several analytical techniques are employed for this compound quantification, including:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or mass spectrometry, is widely used to determine this compound concentrations in various matrices, including fermentation broths, pharmaceuticals, and biological samples. [, , ]
  • Microbiological Assay: This technique utilizes the growth inhibition of susceptible bacteria, such as Kocuria rhizophila, to quantify this compound concentrations, particularly in biological samples. []
  • Chemiluminescence Analysis: This method relies on the enhancement of chemiluminescence in specific reaction systems by this compound. [, ] It offers high sensitivity and has been used for this compound determination in pharmaceutical formulations.

Q20: How are this compound fermentation processes monitored and controlled?

A21: this compound production in Streptomyces lincolnensis cultures is closely monitored to optimize yield. Factors such as carbon source utilization, pH, and the addition of specific precursors are carefully controlled. [, ]

Q21: What strategies are employed to ensure the quality and purity of this compound products?

A21: Various quality control measures are implemented throughout this compound production and formulation, including:

  • Purification Processes: Techniques such as solvent extraction, macroporous resin adsorption, and pH adjustment are employed to separate this compound from impurities and unwanted byproducts. []
  • Analytical Method Validation: Methods for this compound analysis undergo rigorous validation to ensure accuracy, precision, specificity, and sensitivity. [, , ] This ensures reliable and reproducible results for quality control purposes.

Q22: What are the potential environmental impacts associated with this compound production and use?

A23: The release of this compound manufacturing waste, which can contain residual antibiotics and other potentially harmful substances, poses environmental risks. [] Inappropriate disposal can contaminate water sources and soil, potentially contributing to antibiotic resistance in environmental bacteria.

Q23: Are there any strategies to mitigate the environmental impact of this compound?

A24: Research is exploring alternative treatment methods for this compound manufacturing waste, such as anaerobic bio-liquefaction, to reduce environmental hazards and explore resource recovery options. []

Q24: What are some areas of future research related to this compound?

A24: Ongoing research on this compound focuses on several aspects:

  • Improving Drug Delivery: Exploring novel drug delivery systems, such as nanoparticles, could enhance this compound's efficacy and potentially reduce side effects by targeting the drug to specific sites of infection. [, ]
  • Exploring Novel Therapeutic Applications: Investigating this compound's potential in other therapeutic areas, such as its melanin-inducing properties for treating hypopigmentation disorders, could lead to new applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.